2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
Description
This compound features a naphthalen-1-yl group linked via an acetohydrazide moiety to a 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine core. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
2-naphthalen-1-yl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c30-21(13-17-9-6-8-16-7-4-5-12-19(16)17)27-28-22-20-14-26-29(23(20)25-15-24-22)18-10-2-1-3-11-18/h1-12,14-15H,13H2,(H,27,30)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVOHGKGCUYCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Heterocyclization Agents
| Amine Agent | Yield (%) |
|---|---|
| NH(SiMe₃)₂ | 91 |
| NaN(SiMe₃)₂ | 75 |
| LiN(SiMe₃)₂ | 68 |
| Hexamethylenetetramine | 37 |
Preparation of 2-(Naphthalen-1-yl)Acetohydrazide
The acetohydrazide moiety is synthesized from naphthalen-1-ylacetic acid:
- Acid Chloride Formation : Naphthalen-1-ylacetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Hydrazide Synthesis : The acyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C, yielding 2-(naphthalen-1-yl)acetohydrazide with >90% purity.
Coupling of Pyrazolo[3,4-d]Pyrimidin-4-amine with Acetohydrazide
The final step involves condensing 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2-(naphthalen-1-yl)acetohydrazide. A modified procedure from El-Sayed et al. (2011) uses piperidine as a catalyst in ethanol under reflux:
$$
\text{1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-amine} + \text{2-(Naphthalen-1-yl)acetohydrazide} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound}
$$
Reaction monitoring by TLC (eluent: ethyl acetate/hexane 1:1) confirms completion within 4–6 hours. The crude product is recrystallized from ethanol to afford the title compound in 78–82% yield.
Optimization and Challenges
Yield Enhancement Strategies
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.
- Recrystallization : Ethanol or ethanol/water mixtures enhance purity to >98%.
Analytical Characterization
Successful synthesis is verified by:
- ¹H-NMR : Aromatic protons at δ 7.2–8.5 ppm, hydrazide NH at δ 9.8–10.2 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 408.5 [M+H]⁺.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time by 60% but requires specialized equipment.
Solid-Phase Synthesis
Immobilizing the pyrazolo[3,4-d]pyrimidine core on Wang resin enables stepwise coupling, though yields are lower (65–70%).
Industrial-Scale Considerations
- Cost Efficiency : Bulk PBr₃ reduces reagent expenses by 30%.
- Waste Management : Aqueous workup neutralizes excess PBr₃, forming H₃PO₄ and NaBr for safe disposal.
Recent Advancements (2023–2025)
Novel catalysts like nanoparticulate ZnO improve coupling efficiency to 88% under mild conditions (50°C, 3 h).
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide can undergo a variety of chemical reactions, including:
Oxidation: The naphthalene and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The acetohydrazide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the acetohydrazide linkage can produce corresponding amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's ability to act as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in various cancers. The interaction with FLT3 leads to significant cytotoxic effects on cancer cell lines. For instance, the compound demonstrated cytotoxicity against 60 National Cancer Institute (NCI) cell lines, indicating its broad-spectrum anticancer potential.
Table 1: Cytotoxic Effects on NCI Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.21 |
| HCT-116 | 19.56 |
| MCF-7 | 0.3 |
Inhibition of Kinase Activity
The compound has been evaluated for its kinase inhibitory activities against both wild-type and mutant epidermal growth factor receptors (EGFR). It exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed notable activity against the T790M mutant variant, which is often resistant to standard treatments . This suggests that it could serve as a valuable lead compound for developing targeted therapies for resistant cancer types.
Case Study 1: Antiproliferative Effects
A recent study investigated the antiproliferative effects of various derivatives of pyrazolo[3,4-d]pyrimidine, including our compound of interest. The results indicated that compounds with similar scaffolds exhibited varying degrees of effectiveness against different cancer cell lines. The most promising derivative showed significant inhibition of tumor growth and induced apoptosis in MCF-7 breast cancer cells .
Case Study 2: Dual EGFR/VGFR2 Inhibitors
Another study focused on synthesizing phenylpyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of EGFR and vascular endothelial growth factor receptor 2 (VEGFR2). The findings suggested that these compounds could effectively target multiple pathways involved in tumor growth and angiogenesis, further supporting the therapeutic potential of pyrazolo derivatives in oncology .
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Diversity: The target compound’s naphthalene group distinguishes it from analogs with benzylidene (5b) or piperazine (XIII) substituents.
- Linker Flexibility : Replacing the acetohydrazide linker with a piperazine-acetate ester (XIII) reduces hydrogen-bonding capacity but may enhance solubility due to the polar piperazine group .
- Bioisosteric Replacements : Compound 7f replaces the acetohydrazide with a carboxamido-hydrazine linker, which could modulate metabolic stability or binding affinity .
Physicochemical and Spectral Properties
- Melting Points : The target compound’s analogs exhibit a wide melting point range (137–258°C), influenced by crystallinity and intermolecular interactions. For instance, the piperazine-linked XIII melts at 137–139°C, whereas the rigid benzylidene derivative 5b melts at 246–248°C .
- Spectroscopic Data :
Biological Activity
2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene ring, a phenyl group, and a pyrazolo[3,4-d]pyrimidine moiety. Its IUPAC name is 2-naphthalen-1-yl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide, with the following chemical formula: .
The primary target of this compound is the FMS-like tyrosine kinase 3 (FLT3) , which is involved in the proliferation and survival of certain cancer cells. The compound interacts with FLT3 by mimicking the hinge region binding interactions typical in kinase active sites. This interaction affects the FLT3 signaling pathway, leading to cytotoxic effects on cancer cells .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 2.24 | |
| MCF-7 (Breast) | 1.74 | |
| HepG2 (Liver) | Not specified | |
| PC-3 (Prostate) | Not specified |
In particular, the compound has been shown to induce apoptosis in A549 cells at low micromolar concentrations, indicating its potential as an anticancer agent .
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using the National Cancer Institute's 60-cell line panel. The results indicated that it possesses broad-spectrum cytotoxicity against multiple cancer types, further supporting its potential as a therapeutic agent .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives. These studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For instance:
- Compound Variants : Variants of the compound with different substituents on the pyrazolo[3,4-d]pyrimidine scaffold exhibited varying degrees of potency against tumor cell lines.
- Mechanistic Insights : Flow cytometric analyses revealed that certain derivatives could induce cell cycle arrest and apoptosis through modulation of key apoptotic markers such as BAX and Bcl-2 ratios .
Pharmacokinetics and Biochemical Analysis
Predictive pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies suggest favorable profiles for further development as an anticancer therapeutic .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | DMF, 120°C, 12 hr | 65-70 | >95% |
| Hydrazide Conjugation | EDC, DCM, RT, 24 hr | 50-55 | >90% |
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalyst Screening: Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling improves regioselectivity in aryl substitutions .
- Temperature Control: Lowering reaction temperatures during hydrazide conjugation (0–5°C) reduces hydrolysis by-products .
- In-line Monitoring: Employing HPLC or TLC to track reaction progress and terminate at optimal conversion points .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Reported activities include:
- Anticancer: Inhibition of Aurora kinase A (IC₅₀ = 0.8 µM) via competitive ATP-binding site interaction .
- Antimicrobial: Broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL) due to membrane disruption .
- Anti-inflammatory: Suppression of TNF-α production in macrophages (70% inhibition at 10 µM) .
Q. Table 2: Structure-Activity Relationship (SAR)
| Substituent | Biological Activity | Key Mechanism |
|---|---|---|
| Naphthalen-1-yl | Enhanced lipophilicity | Improved cell penetration |
| 1-Phenyl group | Kinase selectivity | Reduced off-target effects |
Advanced: How can researchers elucidate the mechanism of kinase inhibition?
Methodological Answer:
Advanced methodologies include:
- X-ray Crystallography: Resolve co-crystal structures with kinase domains to identify binding motifs (e.g., PDB ID: 6XYZ) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .
- Kinase Profiling Panels: Screen against 100+ kinases to assess selectivity (e.g., DiscoverX Eurofins) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
Essential techniques:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazolo[3,4-d]pyrimidine proton signals at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ m/z = 423.1542) .
- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks .
Advanced: How should researchers address contradictory data on anticancer efficacy across studies?
Methodological Answer:
Contradictions often arise from:
- Cell Line Variability: Test across diverse panels (e.g., NCI-60) to identify context-dependent activity .
- Assay Conditions: Standardize ATP concentrations (1 mM vs. 10 mM) in kinase assays to avoid false negatives .
- Metabolic Stability: Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain in vitro-in vivo discrepancies .
Q. Table 3: Conflicting Data Analysis Framework
| Variable | Source of Discrepancy | Mitigation Strategy |
|---|---|---|
| ATP Concentration | High ATP masks inhibition | Use Km-adjusted assays |
| Cell Permeability | Efflux pump activity | Co-administer verapamil |
Basic: What strategies guide the design of derivatives with improved activity?
Methodological Answer:
Key approaches:
- Bioisosteric Replacement: Substitute naphthalen-1-yl with quinolin-3-yl to enhance π-π stacking .
- Prodrug Development: Introduce ester moieties (e.g., acetyl) to improve oral bioavailability .
- Fragment-Based Design: Screen truncated analogs to identify minimal pharmacophores .
Advanced: What methodologies ensure purity and stability in long-term storage?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) to identify degradation pathways .
- Stabilizers: Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated decomposition .
- Lyophilization: Store as lyophilized powder under argon to mitigate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
